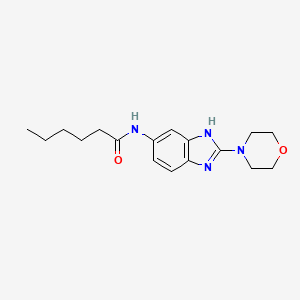
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide, also known as HLI373, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential applications.
Mecanismo De Acción
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide binds to the ATP-binding site of Hsp70, preventing the protein from carrying out its normal functions. Hsp70 is involved in a variety of cellular processes, including protein folding and degradation, and its inhibition can disrupt these processes and lead to cell death.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide has also been studied for its effects on other cellular processes. It has been shown to inhibit the replication of the hepatitis C virus, and to protect neurons from damage in models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide is that it is a small molecule inhibitor, which makes it easier to use in experiments than larger protein-based inhibitors. However, its specificity for Hsp70 may limit its use in certain experiments where other proteins are of interest.
Direcciones Futuras
There are several potential future directions for research on N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide. One possibility is to investigate its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its effects on other diseases, such as viral infections or neurodegenerative diseases. Finally, researchers may continue to investigate the mechanism of action of N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide and its potential as a therapeutic target for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 1,6-diaminohexane to form a benzimidazole intermediate. This intermediate is then reacted with morpholine and acetic anhydride to produce the final product, N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide.
Aplicaciones Científicas De Investigación
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein known as heat shock protein 70 (Hsp70), which is overexpressed in many cancer cells and plays a role in promoting tumor growth and survival. By inhibiting Hsp70, N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide has the potential to disrupt the growth and survival of cancer cells.
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-3-4-5-16(22)18-13-6-7-14-15(12-13)20-17(19-14)21-8-10-23-11-9-21/h6-7,12H,2-5,8-11H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLKUIIAHYENDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)N=C(N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)

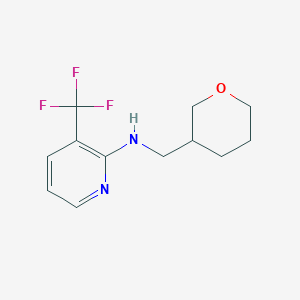
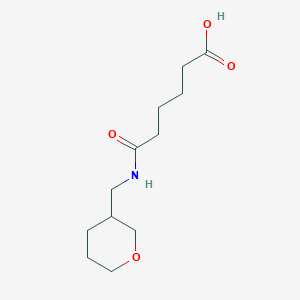
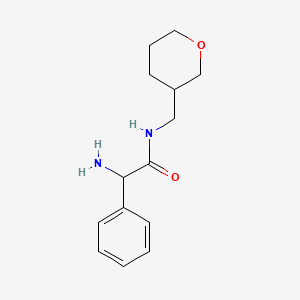
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)


![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)
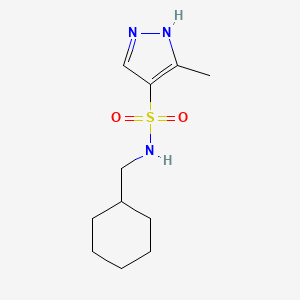
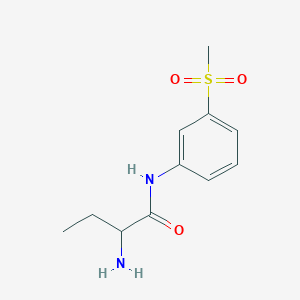
![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)